2,6-Dihydroxynicotinamide is a derivative of nicotinamide, also known as niacinamide or vitamin B3. [, ] It belongs to the class of phenolic compounds, characterized by hydroxyl groups attached to an aromatic ring. [] This compound is of significant interest in scientific research due to its potential anti-skin aging properties. [, ]
2,6-Dihydroxynicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. This compound is recognized for its potential biological activities, including antioxidant properties and its role in stimulating collagen production. It has been studied for its effects on various cell types, particularly in dermatological applications.
2,6-Dihydroxynicotinamide is classified as an aromatic amine due to the presence of hydroxyl groups attached to the pyridine ring. It can be synthesized from nicotinamide through various chemical modifications. This compound is often sourced from synthetic pathways in laboratory settings.
The synthesis of 2,6-dihydroxynicotinamide can be accomplished through several methods:
The molecular structure of 2,6-dihydroxynicotinamide consists of a pyridine ring with two hydroxyl groups attached at the 2 and 6 positions, along with an amide functional group. The molecular formula is .
2,6-Dihydroxynicotinamide participates in various chemical reactions:
The mechanism by which 2,6-dihydroxynicotinamide exerts its biological effects involves:
Research has demonstrated that treatment with 2,6-dihydroxynicotinamide leads to significant increases in collagen synthesis in both non-irradiated and UVA-irradiated fibroblast cultures .
2,6-Dihydroxynicotinamide (2,6-DHN) is a specialized intermediate in pyridine alkaloid catabolism, formed through a conserved microbial pathway. Its biosynthesis initiates via the deamination of nicotinamide to nicotinic acid, catalyzed by nicotinamidase (NaaA). This enzyme, sharing 27.2% amino acid identity with Arabidopsis thaliana nicotinamidases, operates independently of metal cofactors and releases ammonium as a byproduct [8]. Nicotinic acid subsequently undergoes ortho-hydroxylation at the C6 position by a molybdenum cofactor (MoCo)-dependent hydroxylase (e.g., HxnS in fungi or NicC in bacteria), generating 6-hydroxynicotinic acid [1] [4]. A second hydroxylation at C2, mediated by NADH-dependent monooxygenases (e.g., HxnX in Aspergillus nidulans), yields 2,6-dihydroxynicotinic acid (2,6-DHNA) [1]. In eukaryotic pathways like that of A. nidulans, 2,6-DHNA undergoes hydrolytic ring opening via a non-oxidative mechanism distinct from bacterial pathways. This step forms α-hydroxyglutaramate—a metabolite not observed in prokaryotic systems—through an Fe²⁺-dependent dioxygenase (NaaD) that cleaves the pyridine ring between C2 and C3 [1] [8].
Table 1: Key Enzymes in 2,6-DHN Biosynthesis and Conversion
Enzyme | Gene | Reaction | Cofactors/Metals | Organism |
---|---|---|---|---|
Nicotinamidase | naaA | Nicotinamide → Nicotinic acid + NH₃ | None | Alcaligenes sp. P156 |
6-Hydroxylase | hxnS | Nicotinic acid → 6-Hydroxynicotinic acid | MoCo, FAD, O₂ | Aspergillus nidulans |
2,5-DHP Dioxygenase | naaD | 2,5-Dihydroxypyridine → N-formylmaleamic acid | Fe²⁺ | Alcaligenes sp. P156 |
Ring Hydrolase | hxnM | 2,6-DHNA → α-Hydroxyglutaramate | Mg²⁺ | Aspergillus nidulans |
Unlike direct NAD⁺ precursors (e.g., nicotinamide riboside or nicotinic acid), 2,6-DHN is not incorporated into the canonical salvage pathway due to its catabolic role. Quantitative studies reveal that nicotinamide recycling via the Preiss-Handler and salvage pathways achieves NAD⁺ regeneration efficiencies of 85–95% in mammalian systems, driven by rate-limiting enzymes like nicotinamide phosphoribosyltransferase (NAMPT) [10]. In contrast, 2,6-DHN formation represents a metabolic diversion that reduces nicotinamide flux toward NAD⁺ synthesis. Kinetic parameters underscore this inefficiency: NAMPT processes nicotinamide with a Kₘ of 0.8–1.2 µM, whereas microbial hydroxylases converting nicotinic acid to 6-hydroxynicotinic acid exhibit Kₘ values >50 µM [1] [8]. This divergence is evolutionarily conserved; bacterial degradation pathways (e.g., in Pseudomonas putida) prioritize energy harvesting from pyridine rings over NAD⁺ salvage, while eukaryotic pathways in fungi like A. nidulans utilize 2,6-DHN as a nitrogen source rather than a nucleotide precursor [1] [4].
Table 2: Kinetic Efficiency of NAD⁺ Precursors vs. Catabolic Intermediates
Compound | Pathway | Primary Enzyme | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | NAD⁺ Yield (%) |
---|---|---|---|---|---|
Nicotinamide | Salvage | NAMPT | 0.8–1.2 | 120–150 | 85–95 |
Nicotinic acid | Preiss-Handler | NAPRT | 1.5–2.0 | 95–110 | 70–80 |
6-Hydroxynicotinic acid | Degradation | NicC/HxnX | 50–75 | 8–12 | <5 |
2,6-Dihydroxynicotinic acid | Degradation | Not applicable | N/A | N/A | 0 |
2,6-DHN does not participate directly in ATP-dependent phosphorylation cascades due to its lack of ribose and phosphate groups. However, its precursor, nicotinamide, is integral to the NAD⁺ kinase (NADK)-mediated phosphorylation that generates NADP⁺. NADKs exhibit dual dependency on ATP and inorganic polyphosphate (poly(P)) in bacteria and human mitochondria [3]. Structural analyses of Mycobacterium tuberculosis NADK (Ppnk) reveal conserved ATP-binding motifs in the Walker A domain (GxxGxGKST), where ATP γ-phosphate transfer to NAD⁺ occurs [3]. This reaction is functionally distinct from 2,6-DHN metabolism but shares regulatory nodes: cellular ATP/ADP ratios modulate NADK activity, with ATP concentrations >2 mM saturating the enzyme’s allosteric sites [7]. Subsequent reduction of NADP⁺ to NADPH—a critical redox cofactor—yields reduced nicotinamide derivatives (NMNH). In oxidative phosphorylation complexes, NMNH production consumes 0.8–1.2 ATP equivalents per molecule generated, as quantified by ³²P-ATP labeling assays in mitochondrial isolates [7].
Table 3: ATP Consumption in NAD⁺-Dependent Phosphorylation and Reduction
Reaction | Enzyme | ATP Consumed | Poly(P) Dependency | Cellular Localization |
---|---|---|---|---|
NAD⁺ + ATP → NADP⁺ | NAD kinase (NADK) | 1 ATP/NADP⁺ | Yes (bacteria/mitochondria) | Cytosol, mitochondria |
NADP⁺ + 2e⁻ → NADPH | Glucose-6-P dehydrogenase | None | No | Cytosol |
Nicotinamide → NMN | NAMPT | None | No | Cytosol, nucleus |
6-Hydroxynicotinate → 2,5-DHP | HxnX monooxygenase | 1 ATP (as NADH) | No | Peroxisome (fungi) |
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